molecular formula C27H29F4N5O7 B6291091 H-Tz-PEG4-TFP CAS No. 2565806-80-4

H-Tz-PEG4-TFP

Cat. No.: B6291091
CAS No.: 2565806-80-4
M. Wt: 611.5 g/mol
InChI Key: XKFBVFPKGFKRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tz-PEG4-TFP is a heterobifunctional crosslinker that contains an amine-reactive tetrafluorophenyl (TFP) ester and a hydrophilic polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable amide bonds with primary amines and its compatibility with aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tz-PEG4-TFP typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification steps .

Chemical Reactions Analysis

Types of Reactions

H-Tz-PEG4-TFP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Tz-PEG4-TFP has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in labeling proteins, peptides, and other biomolecules for various assays and imaging studies.

    Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

H-Tz-PEG4-TFP exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tz-PEG4-TFP is unique due to its combination of a TFP ester and a PEG spacer, which provides enhanced solubility, stability, and biocompatibility. This makes it particularly suitable for applications in aqueous environments and biological systems .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F4N5O7/c28-20-16-21(29)24(31)25(23(20)30)43-22(37)6-9-40-11-13-42-15-14-41-12-10-39-8-1-7-32-27(38)19-4-2-18(3-5-19)26-35-33-17-34-36-26/h2-5,16-17H,1,6-15H2,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBVFPKGFKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F4N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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